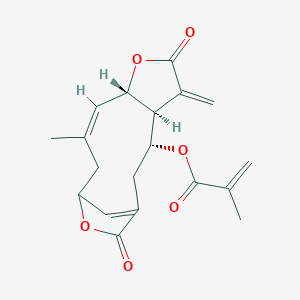

Isodeoxyelephantopin

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C19H20O6 |

|---|---|

分子量 |

344.4 g/mol |

IUPAC名 |

[(3R,4S,8S,9Z)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] 2-methylprop-2-enoate |

InChI |

InChI=1S/C19H20O6/c1-9(2)17(20)24-15-8-12-7-13(23-19(12)22)5-10(3)6-14-16(15)11(4)18(21)25-14/h6-7,13-16H,1,4-5,8H2,2-3H3/b10-6-/t13?,14-,15+,16+/m0/s1 |

InChIキー |

JMUOPRSXUVOHFE-WBGHDPICSA-N |

異性体SMILES |

C/C/1=C/[C@H]2[C@H]([C@@H](CC3=CC(C1)OC3=O)OC(=O)C(=C)C)C(=C)C(=O)O2 |

正規SMILES |

CC1=CC2C(C(CC3=CC(C1)OC3=O)OC(=O)C(=C)C)C(=C)C(=O)O2 |

製品の起源 |

United States |

Foundational & Exploratory

The Natural Source and Bioactivity of Isodeoxyelephantopin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodeoxyelephantopin, a sesquiterpene lactone, has garnered significant attention within the scientific community for its potent biological activities, particularly its anti-cancer properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailed protocols for its isolation, a summary of its cytotoxic effects on various cancer cell lines, and a comprehensive analysis of its interactions with key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, oncology, and drug development.

Natural Sources of this compound

This compound is a major bioactive constituent isolated from plants of the Elephantopus genus, which belongs to the Asteraceae family.[1][2] The primary and most extensively studied natural sources of this compound are:

-

Elephantopus scaber Linn. [1][2]: Commonly known as "Elephant's foot," this medicinal plant is widely distributed in East and Southeast Asia, Africa, Australia, India, and South America.[1] It has a long history of use in traditional medicine for treating a variety of ailments, including liver diseases, inflammation, and cancer.

-

Elephantopus carolinianus Raeusch. : This species, also a member of the Asteraceae family, is another significant source of this compound and its isomer, deoxyelephantopin (B1239436).

The biological activities of the Elephantopus genus are largely attributed to its rich content of sesquiterpene lactones, with this compound being a prominent example.

Quantitative Data: Cytotoxicity of this compound

This compound has demonstrated significant cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized in the table below for comparative analysis.

| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Incubation Time (h) | Reference |

| T47D | Breast Carcinoma | 1.3 | ~3.8 | 48 | |

| A549 | Lung Carcinoma | 10.46 | ~30.6 | 48 | |

| L-929 | Tumor Cell Line | 3.3 | ~9.6 | 72 | |

| HCT116 | Colorectal Carcinoma | 0.88 | 2.56 | 72 |

Experimental Protocols: Isolation of this compound from Elephantopus scaber

The following is a synthesized protocol for the extraction and isolation of this compound based on methodologies described in the scientific literature.

3.1. Plant Material and Extraction

-

Collection and Preparation : Collect the whole plant of Elephantopus scaber. The plant material should be air-dried and then ground into a fine powder.

-

Solvent Extraction :

-

Macerate the powdered plant material (e.g., 4.0 kg) with 90% ethanol (B145695) at reflux for 3 hours. Repeat the extraction process three times to ensure maximum yield.

-

Alternatively, perform Soxhlet extraction with chloroform (B151607) for 12 hours.

-

-

Concentration : Evaporate the solvent from the combined extracts under reduced pressure to obtain a dark brown crude extract.

3.2. Fractionation

-

Solvent Partitioning :

-

Suspend the crude ethanol extract in water.

-

Sequentially partition the aqueous suspension with solvents of increasing polarity: petroleum ether, chloroform, and ethyl acetate (B1210297). This compound is typically found in the ethyl acetate and chloroform fractions.

-

3.3. Isolation and Purification

-

Column Chromatography :

-

Subject the active fraction (e.g., chloroform or ethyl acetate fraction) to silica (B1680970) gel column chromatography.

-

Elute the column with a gradient of hexane (B92381) and ethyl acetate.

-

-

Further Purification :

-

The fractions containing this compound can be further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity (e.g., 99%).

-

3.4. Workflow for Isolation of this compound

Workflow for the extraction and isolation of this compound.

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by modulating multiple critical signaling pathways that are often deregulated in cancer cells.

4.1. Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a pivotal role in inflammation, cell proliferation, and survival. This compound has been shown to inhibit this pathway.

Mechanism of Action:

This compound inhibits the activation of NF-κB, which involves preventing the phosphorylation of IκBα. This, in turn, blocks the release and subsequent nuclear translocation of the p65 subunit of NF-κB. The inhibition of p65 nuclear translocation prevents the transcription of NF-κB target genes that are involved in cell proliferation (e.g., Cyclin D1, c-Myc), invasion (e.g., MMP-9), and anti-apoptosis (e.g., Bcl-2, Bcl-xL, Survivin).

Inhibition of the NF-κB signaling pathway by this compound.

4.2. Inhibition of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation and survival.

Mechanism of Action:

This compound inhibits the phosphorylation of STAT3 in a concentration-dependent manner. The phosphorylation of STAT3 is a critical step for its dimerization, nuclear translocation, and subsequent activation of target gene transcription. By inhibiting STAT3 phosphorylation, this compound downregulates the expression of anti-apoptotic proteins like Bcl-2 and Mcl-1, and cell cycle regulators like Cyclin D1.

Inhibition of the STAT3 signaling pathway by this compound.

4.3. Modulation of MAPK and PI3K/AKT/mTOR Pathways

Preliminary evidence suggests that this compound and its isomer, deoxyelephantopin, also influence other crucial cancer-related pathways, including the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathways. Deoxyelephantopin has been shown to downregulate the expression of key components of the PI3K/AKT pathway, including PI3K p110α and phosphorylated Akt (Ser473). While direct studies on this compound's effect on these pathways are less detailed, its structural similarity to deoxyelephantopin suggests a potential for similar mechanisms of action.

Conclusion

This compound, naturally sourced from Elephantopus scaber and Elephantopus carolinianus, is a promising natural compound with significant anti-cancer potential. Its ability to induce cytotoxicity in various cancer cell lines is attributed to its modulation of key signaling pathways, including the inhibition of NF-κB and STAT3. The detailed protocols and data presented in this guide provide a solid foundation for further research into the therapeutic applications of this compound. Future studies should focus on elucidating the precise molecular targets of this compound within these pathways and on optimizing its extraction and purification for potential clinical development.

References

Isolating Nature's Arsenal: A Technical Guide to the Discovery and Characterization of Isodeoxyelephantopin from Elephantopus scaber

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery, isolation, and characterization of isodeoxyelephantopin (B1158786), a promising sesquiterpene lactone derived from the medicinal plant Elephantopus scaber. The document details the experimental protocols for its extraction and purification, summarizes its cytotoxic activity against various cancer cell lines, and elucidates the key signaling pathways it modulates. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, oncology, and drug development.

Introduction

Elephantopus scaber, commonly known as elephant's foot, has a long history of use in traditional medicine for treating a variety of ailments, including cancer.[1][2] Scientific investigations into its phytochemical constituents have led to the discovery of several bioactive compounds, with sesquiterpene lactones being a prominent class. Among these, this compound has emerged as a compound of significant interest due to its potent cytotoxic and anti-inflammatory properties.[3] This document outlines the methodologies for the successful isolation and characterization of this valuable natural product.

Experimental Protocols

Extraction of this compound from Elephantopus scaber

A detailed protocol for the extraction of this compound from the whole plant of Elephantopus scaber is outlined below. This procedure is designed to efficiently extract a broad range of secondary metabolites, including the target sesquiterpene lactone.

Materials:

-

Dried, powdered whole plant of Elephantopus scaber

-

90% Ethanol (B145695) (EtOH)

-

Petroleum ether

-

Chloroform (B151607) (CHCl₃)

-

Ethyl acetate (B1210297) (EtOAc)

-

n-Butanol (n-BuOH)

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

The air-dried and ground whole plant of E. scaber (4.0 kg) is extracted with 90% ethanol (EtOH) at reflux for three hours. This process is repeated three times to ensure exhaustive extraction.[4]

-

The combined ethanol extracts are concentrated under reduced pressure using a rotary evaporator to yield a dark brown crude extract (approximately 372.4 g).[4]

-

The crude extract is suspended in water (3 L) and sequentially partitioned with petroleum ether (3 x 3 L), chloroform (2 x 3 L), ethyl acetate (3 x 3 L), and n-butanol (3 x 3 L).

-

Each solvent partition is concentrated under reduced pressure to yield the respective fractions. This compound is typically found in the chloroform and ethyl acetate fractions.

Diagram of the Extraction Workflow:

Isolation of this compound by Column Chromatography

The chloroform and ethyl acetate fractions are subjected to column chromatography for the isolation of this compound. A step-by-step protocol is provided below.

Materials:

-

Chloroform or Ethyl Acetate fraction from the extraction process

-

Silica (B1680970) gel (100-200 mesh) for column chromatography

-

Ethyl acetate (EtOAc)

-

Glass column

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates (silica gel GF254)

Procedure:

-

Column Packing: A glass column is packed with a slurry of silica gel in hexane.

-

Sample Loading: The concentrated chloroform or ethyl acetate fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the packed column.

-

Elution: The column is eluted with a gradient of hexane and ethyl acetate. The polarity of the mobile phase is gradually increased by increasing the percentage of ethyl acetate. A typical gradient might be:

-

100% Hexane

-

Hexane:EtOAc (9:1)

-

Hexane:EtOAc (8:2)

-

Hexane:EtOAc (7:3)

-

Hexane:EtOAc (1:1)

-

100% EtOAc

-

-

Fraction Collection: Fractions are collected sequentially using a fraction collector.

-

TLC Analysis: The collected fractions are monitored by Thin Layer Chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are pooled.

-

Crystallization: The pooled fractions containing pure this compound are concentrated, and the compound is crystallized from a suitable solvent system (e.g., hexane-ethyl acetate).

Diagram of the Isolation Workflow:

Structural Characterization

The identity and purity of the isolated this compound are confirmed using spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Representative ¹H and ¹³C NMR Data for Deoxyelephantopin (B1239436) (Isomer of this compound) (Note: This data is for deoxyelephantopin and serves as a reference. Actual values for this compound may differ slightly.)

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ), Multiplicity, J (Hz) |

| 1 | 135.2 | 5.30, d, 9.8 |

| 2 | 125.8 | 6.25, d, 9.8 |

| 3 | 145.1 | - |

| 4 | 45.3 | 3.25, m |

| 5 | 82.1 | 4.85, t, 9.0 |

| 6 | 40.5 | 2.80, m |

| 7 | 78.9 | 4.50, t, 9.0 |

| 8 | 139.8 | - |

| 9 | 121.2 | 5.50, d, 2.5 |

| 10 | 148.7 | 6.10, d, 2.5 |

| 11 | 138.5 | - |

| 12 | 120.5 | 5.60, d, 3.0 |

| 13 | 170.1 | 6.20, d, 3.5 |

| 14 | 18.5 | 1.80, s |

| 15 | 162.8 | - |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is employed to determine the exact mass and molecular formula of this compound.

Expected HRMS Data:

-

Molecular Formula: C₁₉H₂₀O₆

-

Monoisotopic Mass: 344.12599 g/mol

-

Expected [M+H]⁺ ion: m/z 345.1332

Quantitative Data

Yield of this compound

The yield of this compound from Elephantopus scaber can vary depending on the plant material, geographical source, and extraction/isolation methods. While specific quantitative yields are not consistently reported in the literature, it is considered a major sesquiterpene lactone in the plant.

Cytotoxic Activity of this compound

This compound has demonstrated significant cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values from various studies are summarized in the table below.

Table 2: IC₅₀ Values of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Incubation Time (h) | Reference |

| A549 | Lung Carcinoma | 10.46 | 48 | |

| T47D | Breast Carcinoma | 1.3 | 48 | |

| L-929 | Tumor Cell Line | 3.3 | 72 |

Mechanism of Action: Modulation of Signaling Pathways

This compound exerts its anticancer effects by modulating multiple signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

Key Signaling Pathways Targeted by this compound:

-

NF-κB Pathway: this compound has been shown to inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is constitutively active in many cancers and plays a key role in promoting inflammation, cell proliferation, and survival.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade involved in cell growth and proliferation. This compound has been reported to modulate the activity of key components of this pathway, such as ERK, JNK, and p38.

-

STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that is often overactive in cancer, promoting cell survival and proliferation. This compound can inhibit the activation of STAT3.

-

PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, and survival. This compound has been shown to interfere with the PI3K/AKT/mTOR signaling cascade.

-

Wnt/β-catenin Pathway: The Wnt/β-catenin pathway is involved in cell fate determination and proliferation. Dysregulation of this pathway is common in many cancers. This compound can modulate the components of this pathway.

Diagram of Signaling Pathways Modulated by this compound:

Conclusion

This compound, a sesquiterpene lactone from Elephantopus scaber, exhibits significant potential as an anticancer agent. This technical guide has provided a comprehensive overview of the methodologies for its extraction and isolation, along with a summary of its cytotoxic activity and the molecular pathways it targets. The detailed protocols and compiled data presented herein are intended to facilitate further research and development of this compound as a novel therapeutic agent. Future studies should focus on optimizing the isolation process to improve yields, conducting more extensive preclinical evaluations, and further elucidating its complex mechanisms of action.

References

- 1. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Bioactivities of Compounds from Elephantopus scaber, an Ethnomedicinal Plant from Southwest China - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Isodeoxyelephantopin (B1158786): A Sesquiterpene Lactone with Therapeutic Potential

Abstract

This compound (IDOE), a naturally occurring sesquiterpene lactone primarily isolated from Elephantopus scaber Linn., has emerged as a compound of significant interest in the field of pharmacology and drug development.[1][2][3] As a member of the germacranolide subclass of sesquiterpene lactones, its complex chemical structure, featuring two α,β-unsaturated carbonyl groups, is fundamental to its potent biological activities.[4][5] This technical guide provides a comprehensive overview of this compound, focusing on its role as a multi-target agent with pronounced anticancer and anti-inflammatory properties. We delve into the molecular mechanisms, key signaling pathways, and experimental methodologies used to elucidate its effects. Quantitative data are systematically presented, and logical workflows are visualized to support further research and development efforts.

Introduction: Chemical and Biological Profile

This compound is a bioactive natural product belonging to the sesquiterpene lactone class, which are C15 terpenoids characterized by a lactone ring. These compounds are considered chemotaxonomic markers for the Asteraceae (Compositae) family, to which Elephantopus scaber (also known as Didancao in Chinese medicine) belongs. For centuries, this plant has been used in traditional medicine to treat a multitude of ailments, including cancer, inflammation, liver diseases, and infections. This compound, along with its isomer deoxyelephantopin, is one of the principal active constituents responsible for these therapeutic effects.

Chemical Properties:

-

Molecular Formula: C₁₉H₂₀O₆

-

Molecular Weight: 344.36 g/mol

-

IUPAC Name: (10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.0⁴,⁸]pentadeca-1(15),9-dien-3-yl) 2-methylprop-2-enoate

The biological activity of this compound is largely attributed to its α,β-unsaturated michael acceptors, which can react with nucleophilic groups, particularly the sulfhydryl groups of cysteine residues in proteins, thereby modulating their function. This reactivity allows it to interact with a wide array of cellular targets and disrupt multiple signaling pathways that are often deregulated in cancer and inflammatory conditions.

Anticancer Activity and Molecular Mechanisms

This compound exhibits potent cytotoxic and antiproliferative effects against a broad spectrum of human cancer cell lines, including breast, lung, colon, and nasopharyngeal carcinomas. Notably, it has shown selective toxicity towards cancer cells while being significantly less harmful to normal cells, such as human lymphocytes. Its anticancer action is not mediated by a single target but by the simultaneous modulation of several critical signaling pathways.

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism of IDOE's anticancer effect is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

-

Cell Cycle Arrest: IDOE consistently induces cell cycle arrest at the G2/M phase in various cancer cells, including breast (T47D) and lung (A549) carcinoma cells. This arrest prevents cancer cells from proceeding through mitosis, ultimately leading to cell death. The arrest is associated with the modulation of key cell cycle regulatory proteins.

-

Apoptosis Induction: Following cell cycle arrest, IDOE triggers apoptosis through caspase-dependent pathways. Studies have shown a significant increase in the expression of activated caspase-3, a key executioner caspase, in cells treated with IDOE. Morphological changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation, are readily observed after treatment.

Modulation of Key Signaling Pathways

This compound's ability to influence multiple signaling cascades is central to its therapeutic potential.

-

Suppression of NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers. This compound is a potent inhibitor of this pathway. It prevents the activation of NF-κB, thereby downregulating the expression of NF-κB-regulated gene products that promote cell survival (e.g., Bcl-2, Bcl-xL) and metastasis.

-

Induction of Oxidative Stress (ROS): IDOE treatment leads to a marked increase in intracellular Reactive Oxygen Species (ROS) levels. This is achieved, in part, by inhibiting the activity of thioredoxin reductase 1 (TrxR1), a key enzyme in the cellular antioxidant system. The resulting oxidative stress triggers downstream signaling events, including the activation of stress-related kinases that promote apoptosis.

-

Activation of JNK Pathway: The c-Jun N-terminal kinase (JNK) signaling pathway is activated by cellular stress, including high levels of ROS. This compound activates the JNK pathway, which in turn contributes to the induction of apoptosis. This ROS-JNK signaling axis is a crucial component of IDOE's cytotoxic mechanism.

-

Inhibition of STAT3 Signaling: Signal Transducer and Activator of Transcription 3 (STAT3) is another transcription factor frequently overactive in cancer, promoting cell proliferation and survival. IDOE has been shown to block the phosphorylation of STAT3, thereby inactivating it and inhibiting its downstream pro-survival signaling. This action is particularly relevant in triple-negative breast cancer.

Quantitative Data on Biological Activity

The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.

Table 1: IC₅₀ Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ Value | Exposure Time (h) | Citation |

| T47D | Breast Carcinoma | 1.3 µg/mL | 48 | |

| A549 | Lung Carcinoma | 10.46 µg/mL | 48 | |

| MDA-MB-231 | Triple-Negative Breast Cancer | 50 µM | 48 |

Table 2: Effect of this compound on Cell Cycle Distribution

| Cell Line | Treatment | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M Phase | Citation |

| MDA-MB-231 | Untreated Control | 44.8% | 16.9% | 14.5% | |

| MDA-MB-231 | 50 µM IDOE (24h) | 30.1% | 24.8% | 22.0% |

Table 3: Effect of this compound on Apoptosis

| Cell Line | Treatment | % Early Apoptotic Cells | % Late Apoptotic Cells | Citation |

| A549 | IDOE (10.46 µg/mL) | 5.2% | 50.1% | |

| T47D | Untreated Control | 0.3% | 8.0% | |

| T47D | IDOE (1.3 µg/mL) | 0.5% | 32.7% |

Visualization of Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key molecular pathways affected by this compound and a typical experimental workflow for its analysis.

Caption: Key anticancer signaling pathways modulated by this compound (IDOE).

Caption: Experimental workflow for assessing the anticancer effects of this compound.

Detailed Experimental Protocols

The following are generalized protocols for key experiments based on methodologies cited in the literature for studying this compound.

Isolation of this compound

-

Source Material: Air-dried whole plant material of Elephantopus scaber.

-

Extraction: The plant material is powdered and extracted exhaustively with a solvent like chloroform (B151607) or ethanol (B145695) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to column chromatography over silica (B1680970) gel. A gradient elution system (e.g., n-hexane, ethyl acetate, and methanol (B129727) mixtures in increasing order of polarity) is used to separate the extract into fractions.

-

Purification: Fractions showing bioactivity (monitored by TLC and a preliminary bioassay) are pooled and further purified using repeated column chromatography or preparative HPLC.

-

Characterization: The structure of the purified compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Cell Viability (MTT) Assay

-

Objective: To determine the cytotoxic effect of IDOE and calculate its half-maximal inhibitory concentration (IC₅₀).

-

Procedure:

-

Seed cancer cells (e.g., A549, T47D) in 96-well plates at a density of ~1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of IDOE (e.g., ranging from 0.1 to 100 µg/mL) for specific time points (24, 48, 72 hours). Include an untreated control and a solvent control.

-

After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the resulting formazan (B1609692) crystals in a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control. The IC₅₀ value is determined by plotting cell viability against the log of the drug concentration.

-

Cell Cycle Analysis by Flow Cytometry

-

Objective: To determine the effect of IDOE on cell cycle phase distribution.

-

Procedure:

-

Treat cells with IDOE at its determined IC₅₀ concentration for 24 or 48 hours.

-

Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are quantified using appropriate software.

-

Western Blot Analysis

-

Objective: To detect changes in the expression levels of specific proteins involved in apoptosis, cell cycle, and signaling pathways.

-

Procedure:

-

Treat cells with IDOE as required and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, Bcl-2, p-STAT3, β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

-

Conclusion and Future Perspectives

This compound is a potent sesquiterpene lactone with well-documented anticancer and anti-inflammatory activities. Its ability to modulate multiple critical signaling pathways, including NF-κB, STAT3, and JNK, while inducing ROS-mediated apoptosis and G2/M cell cycle arrest, makes it a highly promising candidate for drug development. The selective cytotoxicity of IDOE towards cancer cells further enhances its therapeutic potential.

Future research should focus on comprehensive preclinical in vivo studies to evaluate its efficacy, safety profile, and pharmacokinetic properties. Combination therapy studies, such as pairing IDOE with conventional chemotherapeutics like paclitaxel (B517696) or cisplatin, have already shown synergistic effects and could provide a strategy to overcome drug resistance. The continued exploration of this compound and its derivatives may lead to the development of novel and effective therapies for cancer and other inflammation-related diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Sesquiterpene Lactones as Promising Phytochemicals to Cease Metastatic Propagation of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Deoxyelephantopin and this compound as Potential Anticancer Agents with Effects on Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Isodeoxyelephantopin: A Multi-Targeted Agent in Cancer Therapy - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodeoxyelephantopin (IDET), a sesquiterpene lactone isolated from plants of the Elephantopus genus, has emerged as a promising natural compound with potent anti-cancer activities. This technical guide provides an in-depth overview of the molecular mechanisms underlying IDET's effects on cancer cells. It consolidates quantitative data from various studies, details key experimental protocols, and visualizes the intricate signaling pathways modulated by this compound. The primary mechanisms of action of IDET include the induction of apoptosis, cell cycle arrest, and the inhibition of critical pro-survival signaling pathways such as NF-κB and STAT3, often mediated by the generation of reactive oxygen species (ROS). This document serves as a comprehensive resource for researchers and professionals in the field of oncology and drug development.

Introduction

This compound is a naturally occurring sesquiterpene lactone that has demonstrated significant cytotoxic effects against a range of cancer cell lines.[1][2][3] Its multi-targeted approach to inhibiting cancer cell proliferation and survival makes it a compelling candidate for further preclinical and clinical investigation. This guide will systematically explore the core mechanisms of action of IDET, presenting the available quantitative data and methodologies to facilitate a deeper understanding and further research.

Cytotoxicity of this compound

IDET exhibits a dose- and time-dependent inhibitory effect on the growth of various cancer cell lines.[3] A key parameter to quantify this effect is the half-maximal inhibitory concentration (IC50).

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Citation |

| T47D | Breast Carcinoma | 1.3 µg/mL | Not Specified | [3] |

| A549 | Lung Carcinoma | 10.46 µg/mL | 48 hours | |

| KB | Nasopharyngeal Carcinoma | 11.45 µM | 48 hours |

Note: IDET has been shown to be not significantly toxic to normal lymphocytes, suggesting a degree of cancer cell selectivity.

Core Mechanisms of Action

This compound exerts its anti-cancer effects through several interconnected mechanisms, primarily by inducing programmed cell death (apoptosis), halting the cell division cycle, and inhibiting key signaling pathways that promote cancer cell survival and proliferation.

Induction of Apoptosis

IDET is a potent inducer of apoptosis in cancer cells. This programmed cell death is triggered through both intrinsic (mitochondrial) and extrinsic pathways.

The induction of apoptosis by IDET has been quantified using Annexin V/Propidium (B1200493) Iodide (PI) staining followed by flow cytometry.

Table 2: this compound-Induced Apoptosis in Cancer Cells

| Cell Line | Treatment | % Early Apoptotic Cells | % Late Apoptotic Cells | Citation |

| A549 | IDOE (10.46 µg/mL) | 5.2% | 50.1% | |

| T47D | Control | 0.3% | 8% | |

| T47D | IDOE (1.3 µg/mL) | 0.5% | 32.7% |

IDET's induction of apoptosis involves the activation of caspase cascades, particularly caspase-3, and the modulation of Bcl-2 family proteins.

Caption: Intrinsic apoptosis pathway induced by this compound.

Cell Cycle Arrest

IDET causes cell cycle arrest, primarily at the G2/M phase, thereby preventing cancer cells from dividing. This is achieved by modulating the expression of key cell cycle regulatory proteins.

The effect of IDET on cell cycle progression is analyzed by flow cytometry after propidium iodide staining.

Table 3: Effect of this compound on Cell Cycle Distribution

| Cell Line | Treatment | % Cells in G1 | % Cells in S | % Cells in G2/M | % Cells in Sub-G1 | Citation |

| CNE1 & SUNE1 | IDET (4–12 µM) | - | - | Increased | - | |

| MDA-MB-231 | IDET (10 & 25 µM) | - | - | Increased | Increased | |

| KB | IDET (5.72, 11.45, 22.9 µM) | - | - | Increased | Increased |

Note: The increase in the sub-G1 population is indicative of apoptotic cells.

IDET-induced G2/M arrest is associated with the downregulation of cyclin-dependent kinases (CDKs) and cyclins.

Caption: this compound-induced G2/M cell cycle arrest.

Inhibition of Pro-Survival Signaling Pathways

IDET targets key signaling pathways that are often constitutively active in cancer cells, promoting their survival and proliferation.

This compound is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

IDET inhibits NF-κB activation by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα. This sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-survival genes.

The Signal Transducer and Activator of Transcription 3 (STAT3) is another critical transcription factor that is often constitutively activated in many cancers, promoting cell proliferation and survival. IDET has been shown to inhibit the STAT3 signaling pathway.

Caption: Inhibition of the STAT3 signaling pathway by this compound.

IDET inhibits the phosphorylation of STAT3 at tyrosine 705, which is a critical step for its activation, dimerization, and nuclear translocation. This leads to the downregulation of STAT3 target genes involved in cell survival.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Methodology:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time periods (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

Apoptosis Assay (Annexin V/PI Staining)

-

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

-

Methodology:

-

Treat cells with this compound for a specified time.

-

Harvest both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15-20 minutes.

-

Analyze the stained cells by flow cytometry, quantifying the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

-

Cell Cycle Analysis (Propidium Iodide Staining)

-

Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Methodology:

-

Treat cells with this compound.

-

Harvest and fix the cells in cold 70% ethanol.

-

Wash the fixed cells with PBS.

-

Treat the cells with RNase A to degrade RNA and prevent its staining.

-

Stain the cells with a PI solution.

-

Analyze the DNA content of the cells by flow cytometry.

-

Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.

-

Western Blotting

-

Principle: Western blotting is used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

-

Methodology:

-

Lyse this compound-treated and control cells in a suitable lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., p-STAT3, STAT3, p-IκBα, IκBα, Bcl-2, Bax, Caspase-3, Cyclin B1, CDK1, β-actin) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Reactive Oxygen Species (ROS) Detection Assay

-

Principle: This assay measures the intracellular generation of ROS. A common method uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate (B1210297) groups, and in the presence of ROS, the non-fluorescent DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Methodology:

-

Treat cells with this compound for the desired time.

-

Load the cells with DCFH-DA by incubating them in a medium containing the dye.

-

Wash the cells to remove excess dye.

-

Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. The increase in fluorescence is proportional to the amount of ROS generated.

-

Conclusion

This compound is a promising anti-cancer agent that acts through a multi-pronged mechanism involving the induction of apoptosis and cell cycle arrest, and the suppression of key pro-survival signaling pathways like NF-κB and STAT3. The data and methodologies presented in this technical guide provide a solid foundation for further research into the therapeutic potential of this natural compound. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and the identification of potential synergistic combinations with existing cancer therapies to translate these promising preclinical findings into clinical applications.

References

- 1. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound from Elephantopus scaber (Didancao) induces cell cycle arrest and caspase-3-mediated apoptosis in breast carcinoma T47D cells and lung carcinoma A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Isodeoxyelephantopin-Induced Reactive Oxygen Species Generation: A Technical Guide for Researchers

Introduction

Isodeoxyelephantopin (IDET) is a sesquiterpened lactone, a natural bioactive compound predominantly isolated from medicinal plants such as Elephantopus scaber and Elephantopus carolinianus.[1][2] These plants have a history of use in traditional medicine for treating a variety of ailments, including cancer and inflammation-associated diseases.[3][4] In recent years, IDET has been the subject of extensive research, which has identified it as a promising anti-cancer agent with the ability to target multiple deregulated signaling pathways central to cancer development and propagation.[1]

A primary mechanism underpinning the anti-neoplastic activity of IDET is its ability to induce significant intracellular oxidative stress through the generation of Reactive Oxygen Species (ROS). Cancer cells, due to their hypermetabolic state, often exhibit higher basal levels of oxidative stress compared to normal cells, a characteristic that can be exploited for therapeutic intervention. By further elevating ROS levels, IDET pushes cancer cells beyond a critical threshold, triggering cellular damage and programmed cell death pathways. This technical guide provides an in-depth overview of the molecular mechanisms of IDET-induced ROS generation, the subsequent signaling cascades, and detailed protocols for key experimental validation.

Core Mechanism: ROS Induction via Thioredoxin Reductase 1 Inhibition

The primary mechanism by which this compound elevates intracellular ROS levels is through the inhibition of Thioredoxin Reductase 1 (TrxR1). TrxR1 is a key enzyme in the thioredoxin system, which plays a critical role in maintaining cellular redox homeostasis by reducing oxidized thioredoxin and detoxifying ROS. By inactivating TrxR1, IDET disrupts this essential antioxidant defense system, leading to a rapid accumulation of ROS and a state of severe oxidative stress. This elevated ROS then acts as a secondary messenger, initiating downstream signaling pathways that culminate in cancer cell death.

References

- 1. mdpi.com [mdpi.com]

- 2. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Deoxyelephantopin and this compound as Potential Anticancer Agents with Effects on Multiple Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Biological Activity of Isodeoxyelephantopin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodeoxyelephantopin (IDET), a sesquiterpene lactone isolated from plants of the Elephantopus genus, has garnered significant attention in early drug discovery research due to its potent biological activities.[1] Primarily investigated for its anti-cancer and anti-inflammatory properties, this natural compound has demonstrated the ability to modulate multiple signaling pathways crucial for cell growth, proliferation, and survival. This technical guide provides an in-depth overview of the early studies on the biological activity of this compound, focusing on its effects on various cancer cell lines and the underlying molecular mechanisms. The information is presented to aid researchers and professionals in drug development in understanding the therapeutic potential of this promising compound.

Quantitative Data on Biological Activity

The cytotoxic effects of this compound have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Assay Method |

| MCF-7 | Breast Adenocarcinoma | 1.50 | 72 | MTT |

| T47D | Breast Ductal Carcinoma | 1.3 µg/mL | 48 | MTT |

| MDA-MB-231 | Breast Adenocarcinoma | 5.00 | 72 | MTT |

| A549 | Lung Carcinoma | 10.46 µg/mL | 48 | MTT |

| PC-3 | Prostate Adenocarcinoma | 2.50 | 72 | MTT |

| HeLa | Cervical Adenocarcinoma | 2.00 | 72 | MTT |

| HT-29 | Colorectal Adenocarcinoma | 4.00 | 72 | MTT |

| HCT116 | Colorectal Carcinoma | 3.50 | 72 | MTT |

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by interfering with several critical intracellular signaling pathways that are often dysregulated in cancer.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, cell proliferation, and apoptosis. In many cancers, this pathway is constitutively active, promoting cell survival and proliferation. This compound has been shown to be a potent inhibitor of the NF-κB signaling cascade. It prevents the degradation of IκBα, the inhibitory protein of NF-κB, thereby sequestering the NF-κB dimer (p50/p65) in the cytoplasm and preventing its translocation to the nucleus where it would otherwise activate the transcription of pro-survival genes.

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor that is often persistently activated in a wide range of cancers, contributing to tumor cell proliferation, survival, and angiogenesis. This compound has been found to inhibit the STAT3 pathway by preventing the phosphorylation of STAT3 at Tyr705.[1] This inhibition blocks the dimerization and subsequent nuclear translocation of STAT3, thereby downregulating the expression of its target genes, which are involved in cell survival and proliferation.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of this compound on cancer cells.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a medium-only control.

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Formazan (B1609692) Crystal Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify apoptosis induced by this compound.

-

Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for a specified time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash them twice with cold PBS.

-

Cell Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.

-

Data Interpretation:

-

Annexin V-negative and PI-negative cells are considered viable.

-

Annexin V-positive and PI-negative cells are in early apoptosis.

-

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the effect of this compound on the cell cycle distribution.

-

Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in PBS containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A.

-

Incubation: Incubate the cells for 30 minutes at 37°C in the dark.

-

Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.[2]

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation levels of specific proteins in the signaling pathways affected by this compound.

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-STAT3, STAT3, IκBα, p-IκBα, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Conclusion

Early studies on this compound have revealed its significant potential as an anticancer agent. Its ability to induce cytotoxicity, promote apoptosis, and arrest the cell cycle in various cancer cell lines is attributed to its modulatory effects on key signaling pathways, including NF-κB and STAT3. The detailed experimental protocols and data presented in this guide offer a foundational understanding for further research and development of this compound as a therapeutic candidate. Future investigations should focus on its in vivo efficacy, safety profile, and the elucidation of its effects on other oncogenic pathways such as MAPK and PI3K/AKT/mTOR to fully realize its clinical potential.

References

Methodological & Application

Application Notes and Protocols for MTT Assay of Isodeoxyelephantopin on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodeoxyelephantopin (IDOE), a sesquiterpene lactone isolated from plants of the Elephantopus genus, has garnered significant interest in oncological research.[1] Emerging studies indicate its potential as a potent anti-cancer agent, demonstrating cytotoxic effects across a range of cancer cell lines.[2][3] The primary mechanisms of action for this compound involve the induction of apoptosis, or programmed cell death, and the modulation of key signaling pathways that are often dysregulated in cancer.[1]

One of the critical pathways targeted by this compound is the Nuclear Factor-kappa B (NF-κB) signaling cascade.[4] By inhibiting NF-κB activation, this compound can suppress the expression of genes involved in inflammation, cell proliferation, survival, and metastasis. Furthermore, this compound has been shown to induce cell cycle arrest, promote the generation of reactive oxygen species (ROS), and modulate the activity of other important signaling molecules, including STAT3 and MAPKs, collectively leading to the demise of cancer cells. This document provides a detailed protocol for assessing the cytotoxic effects of this compound on cancer cell lines using the MTT assay, along with a summary of its reported efficacy and a visualization of the key signaling pathways it modulates.

Data Presentation: Cytotoxicity of this compound

The cytotoxic activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The IC50 values for this compound vary depending on the cancer cell line and the duration of exposure.

| Cell Line | Cancer Type | IC50 Value | Exposure Time |

| T47D | Breast Carcinoma | 1.3 µg/mL | Not Specified |

| A549 | Lung Carcinoma | 10.46 µg/mL | Not Specified |

| KB | Nasopharyngeal Carcinoma | 11.45 µM | 48 hours |

| MDA-MB-231 | Triple-Negative Breast Cancer | 50 µM | 48 hours |

Note: The cytotoxicity of this compound has been shown to be selective for cancer cells, with significantly lower toxicity observed in normal cell lines.

Experimental Protocol: MTT Assay for this compound Cytotoxicity

This protocol details the methodology for determining the IC50 value of this compound in a given cancer cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay is based on the principle that viable cells with active metabolism can reduce the yellow MTT tetrazolium salt into a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

This compound (stock solution in DMSO)

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

96-well flat-bottom sterile microplates

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cancer cells. Ensure cell viability is above 90%.

-

Seed the cells into a 96-well plate at a predetermined optimal density (typically between 5 x 10³ and 1 x 10⁴ cells per well) in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment and recovery.

-

-

This compound Treatment:

-

Prepare a series of dilutions of this compound from the stock solution in complete culture medium. The final concentrations should span a range that is expected to encompass the IC50 value.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (medium only).

-

After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the various concentrations of this compound to the designated wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

-

MTT Assay:

-

Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 3-4 hours at 37°C to allow for the formation of formazan crystals.

-

Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

-

Determine the IC50 value from the dose-response curve.

-

Visualizations

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Caption: Key signaling pathways affected by this compound leading to cancer cell apoptosis.

References

Unveiling Apoptosis: A Detailed Guide to Acridine Orange/Ethidium Bromide Staining for Isodeoxyelephantopin-Treated Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Acridine Orange/Ethidium Bromide (AO/EB) staining to detect and quantify apoptosis induced by Isodeoxyelephantopin (IDET), a promising sesquiterpene lactone with demonstrated anti-cancer properties. This guide is designed to assist researchers in accurately assessing the apoptotic effects of IDET in various cancer cell lines.

Introduction to this compound and Apoptosis

This compound (IDET), a natural compound isolated from plants of the Elephantopus genus, has garnered significant attention for its potent cytotoxic effects against a range of cancer cells.[1][2] IDET and its isomer, Deoxyelephantopin (DET), exert their anti-cancer activities by inducing programmed cell death, or apoptosis, through multiple signaling pathways.[2][3] The induction of apoptosis is a key mechanism for the efficacy of many chemotherapeutic agents. Therefore, the accurate detection and quantification of apoptosis are crucial in the evaluation of novel anti-cancer compounds like IDET.

Apoptosis is characterized by a series of distinct morphological and biochemical changes, including cell shrinkage, chromatin condensation, nuclear fragmentation, and the formation of apoptotic bodies.[1] One of the widely used and reliable methods to visualize these nuclear changes is the dual staining technique with Acridine Orange (AO) and Ethidium Bromide (EB).

Principle of Acridine Orange/Ethidium Bromide (AO/EB) Staining

Acridine Orange (AO) is a vital dye that can permeate both live and dead cells. It intercalates with DNA and RNA, emitting green fluorescence in healthy cells with intact nuclei. Ethidium Bromide (EB), on the other hand, can only enter cells with compromised membrane integrity, a characteristic feature of late-stage apoptosis and necrosis. When EB intercalates with DNA, it emits red fluorescence. This differential staining allows for the clear distinction between viable, early apoptotic, late apoptotic, and necrotic cells under a fluorescence microscope.

-

Viable Cells: Uniformly green nucleus with an intact structure.

-

Early Apoptotic Cells: Bright green nucleus with condensed or fragmented chromatin (pyknosis and karyorrhexis).

-

Late Apoptotic Cells: Orange to red nucleus with condensed and fragmented chromatin, indicating loss of membrane integrity.

-

Necrotic Cells: Uniformly orange to red nucleus with a swollen appearance and no chromatin condensation.

Data Presentation: Quantitative Analysis of this compound-Induced Apoptosis

The following tables summarize the cytotoxic and apoptotic effects of this compound (IDET) and its isomer Deoxyelephantopin (DET) on various cancer cell lines. While direct quantitative data for AO/EB staining with IDET is limited in published literature, data from the comparable Annexin V/Propidium Iodide (PI) staining method, which also quantifies apoptosis, is presented.

| Cell Line | Compound | IC50 Value | Incubation Time (h) | Reference |

| Nasopharyngeal Carcinoma (KB) | IDET | 11.45 µM | 48 | |

| Breast Carcinoma (T47D) | IDET | 1.3 µg/mL | 48 | |

| Lung Carcinoma (A549) | IDET | 10.46 µg/mL | 48 | |

| Pancreatic Cancer (BxPC-3) | DET | 40 µM | 24 | |

| Pancreatic Cancer (CFPAC-1) | DET | 50 µM | 24 | |

| Colon Cancer (HCT116) | DET | 5 µM | 48 |

Table 1: IC50 Values of this compound (IDET) and Deoxyelephantopin (DET) in Various Cancer Cell Lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

| Cell Line | Compound | Concentration | Incubation Time (h) | % Early Apoptotic Cells | % Late Apoptotic Cells | Total Apoptotic Cells (%) | Staining Method | Reference |

| A549 | IDET | 10.46 µg/mL | 48 | 5.2 | 50.1 | 55.3 | Annexin V/PI | |

| T47D | IDET | 1.3 µg/mL | 48 | 0.5 | 32.7 | 33.2 | Annexin V/PI | |

| HCT116 | DET | 0.75 µg/mL | 24 | - | - | ~20 | Annexin V/PI | |

| HCT116 | DET | 1.5 µg/mL | 24 | - | - | ~40 | Annexin V/PI | |

| HCT116 | DET | 3.0 µg/mL | 24 | - | - | 63.63 | Annexin V/PI | |

| SW620 | DET | 5 µM | 48 | ~15 | ~20 | ~35 | Annexin V/PI |

Table 2: Quantitative Analysis of Apoptosis Induced by this compound (IDET) and Deoxyelephantopin (DET). The data shows the percentage of cells in early and late apoptosis as determined by Annexin V/PI flow cytometry.

Experimental Protocols

Materials and Reagents

-

This compound (IDET) stock solution (dissolved in DMSO)

-

Cancer cell line of interest (e.g., A549, T47D, HCT116)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acridine Orange (AO) stock solution (1 mg/mL in PBS)

-

Ethidium Bromide (EB) stock solution (1 mg/mL in PBS)

-

Fluorescence microscope with appropriate filters

-

96-well plates or cell culture slides

-

Incubator (37°C, 5% CO2)

-

Micropipettes and sterile tips

Experimental Workflow for AO/EB Staining

Caption: Workflow for AO/EB Staining.

Detailed Protocol for AO/EB Staining

-

Cell Seeding: Seed the desired cancer cells in a 96-well plate or on sterile glass coverslips placed in a multi-well plate at an appropriate density to achieve 70-80% confluency at the time of treatment.

-

Cell Treatment: After 24 hours of incubation to allow for cell attachment, remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a positive control for apoptosis if available.

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

Preparation of Staining Solution: Prepare a fresh AO/EB staining solution by mixing equal volumes of Acridine Orange (100 µg/mL in PBS) and Ethidium Bromide (100 µg/mL in PBS).

-

Staining:

-

Carefully remove the culture medium from the wells.

-

Gently wash the cells twice with ice-cold PBS.

-

Add 10-20 µL of the AO/EB staining solution to each well or coverslip.

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

-

Visualization:

-

Gently wash the cells once with PBS to remove the excess dye.

-

Immediately visualize the stained cells under a fluorescence microscope using a blue filter.

-

-

Quantification:

-

Count at least 200 cells per sample from randomly selected fields.

-

Categorize the cells as viable, early apoptotic, late apoptotic, or necrotic based on their fluorescence and nuclear morphology.

-

Calculate the percentage of each cell population using the following formula: Percentage of Apoptotic Cells = (Number of Apoptotic Cells / Total Number of Cells Counted) x 100

-

Signaling Pathways of this compound-Induced Apoptosis

This compound induces apoptosis through a multi-faceted mechanism that involves both intrinsic and extrinsic pathways. A key initiating event is the generation of Reactive Oxygen Species (ROS), which triggers downstream signaling cascades.

Caption: IDET-Induced Apoptosis Pathways.

This compound has been shown to induce apoptosis through multiple signaling pathways. It can trigger the intrinsic pathway by promoting mitochondrial dysfunction and modulating Bcl-2 family proteins. Additionally, it can activate the extrinsic pathway by upregulating death receptors. Both pathways converge on the activation of executioner caspases, such as caspase-3, leading to the characteristic hallmarks of apoptosis. The inhibition of pro-survival pathways like NF-κB and STAT3 further contributes to the apoptotic outcome.

Conclusion

Acridine Orange/Ethidium Bromide staining is a simple, rapid, and cost-effective method for the qualitative and quantitative assessment of apoptosis induced by this compound. This technique provides valuable insights into the morphological changes associated with programmed cell death and allows for the differentiation of apoptotic and necrotic cells. The protocols and data presented in these application notes serve as a comprehensive resource for researchers investigating the anti-cancer potential of this compound and similar natural compounds.

References

- 1. Deoxyelephantopin induces apoptosis via oxidative stress and enhances gemcitabine sensitivity in vitro and in vivo through targeting the NF-κB signaling pathway in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deoxyelephantopin from Elephantopus scaber Inhibits HCT116 Human Colorectal Carcinoma Cell Growth through Apoptosis and Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Note: Isodeoxyelephantopin-Induced Cell Cycle Arrest at G2/M Phase

For Research Use Only.

Introduction

Isodeoxyelephantopin (IDOE), a sesquiterpene lactone isolated from plants of the Elephantopus genus, has garnered significant interest in oncological research due to its potent anti-cancer properties. Multiple studies have demonstrated that IDOE and its structural isomer, Deoxyelephantopin (DOE), exert cytotoxic effects against a variety of cancer cell lines. A primary mechanism of action for these compounds is the induction of cell cycle arrest, predominantly at the G2/M transition phase, which subsequently leads to apoptosis.[1][2] This application note provides a detailed protocol for analyzing the cell cycle distribution of cancer cells treated with this compound using flow cytometry with propidium (B1200493) iodide (PI) staining. It also summarizes the expected quantitative outcomes and illustrates the underlying molecular pathway.

Principle

Flow cytometry is a powerful technique for cell cycle analysis.[3][4] It measures the fluorescence intensity of individual cells stained with a fluorescent dye that stoichiometrically binds to DNA.[3] Propidium iodide (PI) is a commonly used fluorescent agent that intercalates into the major groove of double-stranded DNA. The amount of incorporated PI, and thus the fluorescence intensity, is directly proportional to the total DNA content within a cell. This allows for the discrimination of cell populations in different phases of the cell cycle:

-

G0/G1 Phase: Cells have a normal diploid (2N) DNA content.

-

S Phase: Cells are actively synthesizing DNA, resulting in a DNA content between 2N and 4N.

-

G2/M Phase: Cells have a tetraploid (4N) DNA content, having completed DNA replication and preparing for mitosis.

By treating cells with this compound and subsequently analyzing their DNA content by flow cytometry, researchers can quantify the percentage of cells in each phase of the cell cycle and determine the compound's effect on cell cycle progression.

Data Presentation

Treatment of cancer cells with this compound or its isomer Deoxyelephantopin is expected to result in a dose-dependent increase in the percentage of cells in the G2/M phase, with a corresponding decrease in the G0/G1 and S phases. The following table summarizes representative data from studies on Deoxyelephantopin, which is anticipated to have a similar effect to this compound.

| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control (Untreated) | 51.88 | 33.43 | 14.69 |

| This compound (Low Conc.) | 40.12 | 28.55 | 31.33 |

| This compound (High Conc.) | 29.24 | 26.82 | 43.94 |

Note: The data presented is representative and may vary depending on the cell line, concentration of this compound, and duration of treatment.

Experimental Protocols

Materials and Reagents

-

Cancer cell line of interest (e.g., T47D, A549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (IDOE)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Trypsin-EDTA

-

70% Ethanol (B145695), ice-cold

-

Propidium Iodide (PI) Staining Solution:

-

50 µg/mL Propidium Iodide

-

100 µg/mL RNase A

-

0.1% Triton X-100 in PBS

-

-

Flow cytometer

Experimental Workflow

Figure 1: Experimental workflow from cell culture to flow cytometry analysis.

Step-by-Step Protocol

-

Cell Seeding and Culture:

-

Culture the chosen cancer cell line in complete medium in a humidified incubator at 37°C with 5% CO2.

-

Seed the cells in 6-well plates at a density that will ensure they are in the exponential growth phase and do not exceed 80% confluency at the end of the experiment. Allow the cells to adhere overnight.

-

-

Treatment with this compound:

-

Prepare a stock solution of this compound in DMSO.

-

On the following day, treat the cells with varying concentrations of this compound. Include a vehicle control (DMSO-treated) and an untreated control.

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

-

-

Cell Harvesting:

-

After the incubation period, collect the culture medium (which may contain detached, apoptotic cells).

-

Wash the adherent cells with PBS.

-

Detach the adherent cells using Trypsin-EDTA.

-

Combine the detached cells with the collected culture medium and centrifuge at 300 x g for 5 minutes.

-

Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

-

-

Cell Fixation:

-

Resuspend the cell pellet in 0.5 mL of ice-cold PBS.

-

While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

-

Incubate the cells at -20°C for at least 2 hours for fixation. Cells can be stored in 70% ethanol at -20°C for several weeks.

-

-

Propidium Iodide Staining:

-

Centrifuge the fixed cells at 300 x g for 5 minutes and carefully decant the ethanol.

-

Wash the cell pellet with PBS to remove any residual ethanol.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate the cells in the dark at room temperature for 30 minutes or at 37°C for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

Signaling Pathway

This compound and Deoxyelephantopin induce G2/M cell cycle arrest by modulating the expression of key cell cycle regulatory proteins. The primary mechanism involves the downregulation of the Cyclin B1/Cdc2 (CDK1) complex, which is essential for the G2 to M phase transition.

References

In Vivo Animal Models for Testing Isodeoxyelephantopin Efficacy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the in vivo efficacy of Isodeoxyelephantopin (IDOE), a sesquiterpene lactone with demonstrated anti-cancer properties. The following sections outline experimental designs for xenograft models of triple-negative breast cancer and colon cancer, and detail the molecular pathways influenced by IDOE treatment.

Triple-Negative Breast Cancer (TNBC) Xenograft Model

This model is designed to assess the efficacy of this compound (IDOE) alone and in combination with the standard chemotherapeutic agent, paclitaxel, in a triple-negative breast cancer xenograft model.

Data Presentation

| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Mean Tumor Weight (g) at Day 21 |

| Vehicle Control | ~1200 | ~1.0 |

| IDOE | ~700 | ~0.6 |

| Paclitaxel (PTX) | ~600 | ~0.5 |

| IDOE + PTX | ~250 | ~0.2 |

Note: The above data is a representative summary from preclinical studies. Actual results may vary.

Experimental Protocol

1.2.1. Animal Model and Cell Line

-

Animal: Female BALB/c nude mice (6-8 weeks old).[1]

-

Cell Line: MDA-MB-231 (human triple-negative breast cancer cell line).

1.2.2. Tumor Cell Implantation

-

Culture MDA-MB-231 cells in appropriate media until they reach 80-90% confluency.

-

Harvest the cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel.[1]

-

Subcutaneously inject 5 x 10⁶ cells in a volume of 100 µL into the right flank of each mouse.

-

Monitor tumor growth regularly using calipers.

1.2.3. Treatment Protocol

-

When tumors reach an average volume of 100-150 mm³, randomize the mice into four treatment groups (n=5-10 mice per group):

-

Group 1 (Vehicle): Administer the vehicle control (e.g., DMSO, saline).

-

Group 2 (IDOE): Administer this compound.

-

Group 3 (Paclitaxel): Administer Paclitaxel.

-

Group 4 (IDOE + Paclitaxel): Administer both this compound and Paclitaxel.

-

-

Administration: Administer treatments via intraperitoneal (i.p.) injection every three days for 21 days.

-

Dosage:

-

IDOE: A typical starting dose for preclinical studies can be determined through dose-ranging studies.

-

Paclitaxel: A standard dose for mouse models is often around 10 mg/kg.[2]

-

1.2.4. Efficacy Evaluation

-

Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²) / 2.

-

Monitor the body weight of the mice throughout the study to assess toxicity.

-

At the end of the study (Day 21), euthanize the mice and excise the tumors.

-

Measure the final tumor weight.

-

Perform histological analysis (e.g., H&E staining) on major organs (liver, kidney) to assess any potential toxicity.[3]

-

Analyze tumor tissues for relevant biomarkers (e.g., p-STAT3, Bcl-2) by Western blot or immunohistochemistry.[3]

Signaling Pathway

Colon Cancer Xenograft Model

This protocol details the use of a colon cancer xenograft model to evaluate the synergistic effect of this compound with cisplatin.

Data Presentation

| Treatment Group | Mean Tumor Volume (mm³) at end of study | Mean Tumor Weight (g) at end of study |

| Vehicle Control | Varies (e.g., ~1500) | Varies (e.g., ~1.2) |

| IDOE (10 mg/kg) | Reduced vs. Control | Reduced vs. Control |